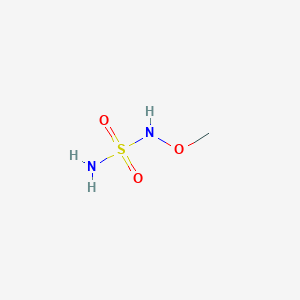

(Methoxysulfamoyl)amine

Description

(Methoxysulfamoyl)amine is a synthetic organic compound characterized by a sulfamoyl group (-SO₂NH₂) substituted with a methoxy (-OCH₃) moiety. Sulfamoyl groups are pivotal in medicinal chemistry, often contributing to hydrogen bonding and bioactivity, while methoxy substituents modulate electronic effects and solubility. Applications likely span pharmaceuticals, agrochemicals, or industrial processes, though specific uses require further empirical validation.

Properties

IUPAC Name |

(sulfamoylamino)oxymethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2O3S/c1-6-3-7(2,4)5/h3H,1H3,(H2,2,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLWWJRDOJHMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315803 | |

| Record name | N-Methoxysulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19757-14-3 | |

| Record name | N-Methoxysulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19757-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxysulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methoxysulfamoyl)amine can be achieved through several methods. One common approach involves the reaction of methoxyamine with sulfamoyl chloride under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(Methoxysulfamoyl)amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(Methoxysulfamoyl)amine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of various chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of (Methoxysulfamoyl)amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit folate metabolism, similar to other sulfonamides, by targeting dihydropteroate synthase .

Comparison with Similar Compounds

Methoxyamine (NH₂OCH₃)

Structure : A primary amine with a methoxy group attached directly to the nitrogen atom.

Properties :

- Simpler structure lacking the sulfamoyl group.

- Acts as a nucleophile in organic synthesis (e.g., forming oxime derivatives).

- Lower molecular weight and higher volatility compared to (Methoxysulfamoyl)amine. Applications: Used in crosslinking polymers and modifying biomolecules.

Sulfonamide Antibiotics (e.g., Sulfamethoxazole)

Structure : Aromatic sulfonamides with a -SO₂NH₂ group attached to a benzene ring.

Properties :

- Sulfamoyl group confers acidity (pKa ~6–7) and antibacterial activity via dihydropteroate synthase inhibition.

- Methoxy substituents in analogues enhance lipophilicity and membrane penetration.

Applications : Antibacterial agents.

Comparison : this compound’s methoxy group may similarly enhance bioavailability but lacks the aromatic system critical for stacking interactions in classical sulfonamides .

Methoxysulfuron-methyl

Structure : Sulfonylurea herbicide with a triazine ring bearing methoxy and sulfonamide groups.

Properties :

3-Methoxytyramine

Structure : Aromatic amine with a methoxy group on a dopamine backbone.

Properties :

- Endogenous metabolite with roles in neurotransmission.

- Lacks sulfamoyl group, rendering it neutral under physiological conditions. Applications: Biomarker for neurological disorders.

Cyclic Amines (e.g., Tromantadine)

Structure : Adamantane-derived cyclic amine with antiviral properties.

Properties :

- Rigid structure enhances metabolic stability.

- Amine group participates in pH-dependent solubility.

Applications : Antiviral agent.

Comparison : this compound’s linear structure may offer greater synthetic flexibility but reduced conformational rigidity .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | pKa (Predicted) | Solubility (Water) |

|---|---|---|---|

| This compound | ~140–160 | ~5–6 (SO₂NH₂) | Moderate |

| Methoxyamine | 63.06 | ~4.5 | High |

| Sulfamethoxazole | 253.28 | 6.0 | Low |

| Methoxysulfuron-methyl | 381.37 | 4.3 | Slightly soluble |

Biological Activity

(Methoxysulfamoyl)amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its antibacterial, antifungal, and anti-inflammatory properties.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of amines with methoxy and sulfamoyl groups. The precise structure influences its biological activity, as modifications can lead to variations in efficacy against different pathogens.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound and related compounds.

- Mechanism of Action : The compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : Research has shown that this compound derivatives display MIC values ranging from 1 to 32 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 2 |

| 2 | Escherichia coli | 1 |

| 3 | Pseudomonas aeruginosa | 16 |

- Bactericidal vs. Bacteriostatic : Studies indicate that certain derivatives act as bactericidal agents at concentrations equal to their MICs, suggesting a rapid kill rate against susceptible bacteria .

Antifungal Activity

The antifungal properties of this compound have also been explored, particularly against Candida albicans.

- Inhibition Studies : Compounds similar to this compound have shown antifungal activity with MIC values comparable to established antifungal agents like ketoconazole .

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound exhibits anti-inflammatory effects.

- Cellular Studies : In vitro assays using mouse mononuclear macrophage leukemia cells (RAW264.7) demonstrated that certain derivatives can significantly inhibit inflammatory responses, with IC50 values indicating potency superior to traditional anti-inflammatory drugs like aspirin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | RAW264.7 | 1.37 |

| 2 | RAW264.7 | 1.87 |

Study on Antibacterial Efficacy

A recent study focused on synthesizing a series of methoxy-substituted amines, including this compound derivatives. The research highlighted the importance of structural variations in enhancing antibacterial activity. The most potent derivative exhibited an MIC of 1 µg/mL against Streptococcus pneumoniae, outperforming standard antibiotics .

Anti-inflammatory Mechanism Exploration

Another investigation utilized molecular docking studies to elucidate the binding interactions between this compound derivatives and inflammatory proteins. These studies confirmed a strong affinity for target proteins involved in inflammatory pathways, supporting the compound's potential as an anti-inflammatory agent .

Q & A

Basic: What experimental techniques are recommended for characterizing (Methoxysulfamoyl)amine’s purity and structural integrity?

Methodological Answer:

Characterization should combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of methoxy (-OCH), sulfamoyl (-SONH), and amine (-NH) groups. Peaks at ~3.3 ppm (methoxy protons) and ~7.5 ppm (aromatic protons, if applicable) are typical .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for CHNOS) and detects impurities .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity. A retention time comparison against standards is critical .

Basic: How can researchers optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:

- Stepwise Sulfonylation: React methoxyamine with sulfonyl chloride derivatives in anhydrous conditions (e.g., dichloromethane) under nitrogen. Use a tertiary base (e.g., triethylamine) to neutralize HCl and prevent side reactions .

- Temperature Control: Maintain temperatures below 0°C during sulfonylation to reduce disulfonamide formation, a common byproduct with primary amines .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Advanced: How do solvent polarity and pH influence the stability of this compound in aqueous systems?

Methodological Answer:

- pH-Dependent Hydrolysis: The sulfamoyl group (-SONH) is prone to hydrolysis in acidic (pH < 3) or alkaline (pH > 10) conditions. Use buffered solutions (pH 5–8) for long-term storage .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) stabilize the compound via hydrogen bonding, while protic solvents (e.g., water, methanol) accelerate degradation. Conduct accelerated stability studies (40°C/75% RH for 14 days) to model shelf-life .

Advanced: What computational methods are suitable for predicting this compound’s reactivity in CO2_22 capture applications?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Gibbs free energy () of carbamate formation during CO absorption. Focus on amine-CO zwitterion intermediates to assess kinetic reactivity .

- Molecular Dynamics (MD): Simulate solvent-solute interactions in aqueous or amine-blend systems. Parameters like diffusion coefficients and activation energy align with experimental vapor-liquid equilibrium (VLE) data .

- Validation: Cross-reference computational results with experimental absorption/desorption cycles (e.g., using a stirred-cell reactor at 40°C) .

Advanced: How can researchers resolve contradictions in reported thermodynamic data for this compound’s CO2_22 absorption capacity?

Methodological Answer:

- Standardize Testing Protocols: Ensure consistent CO partial pressure (0.1–1 bar), temperature (25–60°C), and amine concentration (0.5–2 M) across studies .

- Error Analysis: Quantify uncertainties in calorimetric (e.g., ) and gravimetric measurements. Use the NIST ThermoData Engine for data reconciliation .

- Cross-Validation: Compare results with analogous amines (e.g., methyldiethanolamine) to identify outliers .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Waste Management: Neutralize acidic/basic residues before disposal. Store hazardous waste in labeled containers for professional treatment .

- Emergency Procedures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced: What strategies mitigate degradation of this compound in industrial flue gas environments?

Methodological Answer:

- Additive Stabilization: Introduce antioxidants (e.g., ascorbic acid) or metal chelators (e.g., EDTA) to inhibit oxidative degradation from O/SO .

- Process Optimization: Reduce regeneration temperature (<120°C) and cycle time to limit thermal decomposition .

- Degradation Monitoring: Use LC-MS to detect sulfonic acid derivatives, a primary degradation product, and adjust solvent blends accordingly .

Basic: How should researchers design dose-response experiments to assess this compound’s biological activity?

Methodological Answer:

- Concentration Range: Test 0.1–100 μM doses in triplicate, using a negative control (solvent-only) and positive control (e.g., known enzyme inhibitor) .

- Endpoint Selection: Measure IC values via fluorescence assays (e.g., for enzyme inhibition) or cell viability assays (MTT/XTT). Normalize data to control responses .

- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare means. Report p-values and confidence intervals .

Advanced: What spectroscopic markers indicate this compound’s coordination with transition metals in catalytic studies?

Methodological Answer:

- UV-Vis Spectroscopy: Observe ligand-to-metal charge transfer (LMCT) bands in the 300–500 nm range, indicating complex formation .

- Infrared (IR) Spectroscopy: Shift in sulfonamide S=O stretching frequencies (1100–1300 cm) confirms metal coordination .

- X-ray Crystallography: Resolve bond lengths between metal centers and sulfamoyl nitrogen/oxygen atoms to confirm binding geometry .

Advanced: How can isotopic labeling (e.g., 15^{15}15N) elucidate this compound’s reaction mechanisms?

Methodological Answer:

- Synthesis of N-Labeled Analogues: Use N-methoxyamine or N-sulfamoyl precursors in the synthesis .

- Mechanistic Studies: Track N enrichment via NMR or MS during CO absorption to distinguish carbamate vs. bicarbonate pathways .

- Kinetic Isotope Effect (KIE): Compare reaction rates (/) to identify rate-determining steps (e.g., amine deprotonation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.